molecular formula C19H24N2O B14327794 9,10-Dihydro-4-(3-(dimethylamino)propylidene)-2-ethyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole CAS No. 100447-52-7

9,10-Dihydro-4-(3-(dimethylamino)propylidene)-2-ethyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole

Cat. No.: B14327794
CAS No.: 100447-52-7
M. Wt: 296.4 g/mol
InChI Key: SACHUKKHDCCKPQ-YBEGLDIGSA-N
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Description

9,10-Dihydro-4-(3-(dimethylamino)propylidene)-2-ethyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole is a complex organic compound with a unique structure that combines elements of benzo, cyclohept, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-4-(3-(dimethylamino)propylidene)-2-ethyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole typically involves multi-step organic reactions. The process begins with the preparation of the benzo and cyclohept ring systems, followed by the introduction of the oxazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-4-(3-(dimethylamino)propylidene)-2-ethyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

9,10-Dihydro-4-(3-(dimethylamino)propylidene)-2-ethyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-4-(3-(dimethylamino)propylidene)-2-ethyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 9,10-Dihydro-4-(3-(dimethylamino)propylidene)-2-ethyl-4H-benzo(5,6)cyclohept(1,2-d)thiazole
  • 9,10-Dihydro-4-(3-(dimethylamino)propylidene)-2-ethyl-4H-benzo(5,6)cyclohept(1,2-d)imidazole

Uniqueness

The uniqueness of 9,10-Dihydro-4-(3-(dimethylamino)propylidene)-2-ethyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

100447-52-7

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(3Z)-3-(5-ethyl-6-oxa-4-azatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H24N2O/c1-4-18-20-19-16(10-7-13-21(2)3)15-9-6-5-8-14(15)11-12-17(19)22-18/h5-6,8-10H,4,7,11-13H2,1-3H3/b16-10-

InChI Key

SACHUKKHDCCKPQ-YBEGLDIGSA-N

Isomeric SMILES

CCC1=NC\2=C(O1)CCC3=CC=CC=C3/C2=C/CCN(C)C

Canonical SMILES

CCC1=NC2=C(O1)CCC3=CC=CC=C3C2=CCCN(C)C

Origin of Product

United States

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